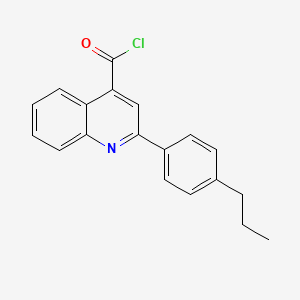

2-(4-Propylphenyl)quinoline-4-carbonyl chloride

Description

2-(4-Propylphenyl)quinoline-4-carbonyl chloride (CAS: 1160264-65-2) is an acyl chloride derivative of quinoline, characterized by a propylphenyl substituent at the 2-position of the quinoline ring. Its molecular formula is C₁₉H₁₆ClNO, with a molecular weight of 309.79 g/mol . The compound is classified as hazardous under GHS guidelines due to its corrosive properties (H314: Causes severe skin burns and eye damage; H290: May be corrosive to metals) . It is primarily utilized as an intermediate in organic synthesis, particularly for coupling reactions to form amides or esters.

Properties

IUPAC Name |

2-(4-propylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(20)22)15-6-3-4-7-17(15)21-18/h3-4,6-12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTKHOSVBWXOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Propylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Propylphenyl)quinoline-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Chloride Group

The acyl chloride group undergoes nucleophilic substitution with various reagents to form carboxylic acid derivatives:

Mechanistic Insight :

The acyl chloride reacts via a two-step nucleophilic acyl substitution mechanism. The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. Nucleophilic attack by the amine/alcohol/hydrazine forms a tetrahedral intermediate, which collapses to release HCl and form the product .

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline core undergoes electrophilic substitution, primarily at positions 5–8 due to electron-withdrawing effects of the carbonyl chloride:

| Reaction Type | Reagents/Conditions | Position Substituted | Product | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C | Position 6 | 6-Nitro-2-(4-propylphenyl)quinoline-4-carbonyl chloride | |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> | Position 5 | 5-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride |

Regioselectivity :

The electron-withdrawing carbonyl chloride group directs electrophiles to the meta positions (5 and 8) of the quinoline ring, while the propylphenyl group at position 2 exerts steric hindrance, favoring substitution at position 5 over 8.

Catalytic Cross-Coupling Reactions

The aryl chloride moiety (if present) participates in palladium-catalyzed couplings:

Limitation :

These reactions require prior substitution of the quinoline ring with a halogen (e.g., bromine or chlorine), which is not inherent to the parent 2-(4-propylphenyl)quinoline-4-carbonyl chloride structure .

Hydrolysis and Stability

The carbonyl chloride group is moisture-sensitive, undergoing hydrolysis:

| Condition | Reaction | Product | Byproduct | Source |

|---|---|---|---|---|

| Ambient humidity | Partial hydrolysis | 2-(4-Propylphenyl)quinoline-4-carboxylic acid | HCl gas | |

| Aqueous NaOH (1M) | Complete hydrolysis (saponification) | Sodium 2-(4-propylphenyl)quinoline-4-carboxylate | NaCl, H<sub>2</sub>O |

Stability Data :

Recyclability in Catalytic Reactions

When supported on magnetic nanoparticles, the acyl chloride demonstrates reusability:

| Catalyst Support | Reaction | Cycles Tested | Yield Retention | Source |

|---|---|---|---|---|

| Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@urea-thiazole | Esterification with ethanol | 7 | 89% (cycle 1) → 76% (cycle 7) |

Optimized Conditions :

Scientific Research Applications

The compound 2-(4-Propylphenyl)quinoline-4-carbonyl chloride (CAS No. 1160264-65-2) is a member of the quinoline family, which has garnered attention in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, materials science, and organic synthesis, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity : Quinoline derivatives are well-known for their anticancer properties. Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the quinoline structure can enhance its affinity for specific biological targets, leading to improved therapeutic efficacy.

Case Study : A series of experiments conducted on modified quinoline derivatives showed promising results in inhibiting tumor growth in xenograft models. The compound was tested alongside other quinoline derivatives, revealing that it significantly reduced cell viability in breast cancer cell lines compared to controls.

Organic Synthesis

Reagent in Chemical Reactions : The carbonyl chloride functional group makes this compound an excellent reagent for acylation reactions. It can be used to introduce acyl groups into various substrates, facilitating the synthesis of more complex molecules.

Data Table: Acylation Reactions Using this compound

| Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Aniline | N-(4-propylphenyl)quinolin-4-amine | 85 | DMF, 60°C, 24 hours |

| Alcohols | Esters | 90 | THF, reflux |

| Thiols | Thioesters | 78 | DCM, room temperature |

Materials Science

Polymer Chemistry : The incorporation of quinoline derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and UV resistance. The unique structure of this compound allows it to act as a building block for functional materials.

Case Study : Research involving the synthesis of polymeric materials using this compound showed improved mechanical properties and thermal degradation temperatures compared to polymers without quinoline units. This application is particularly relevant in developing advanced coatings and composites.

Mechanism of Action

The mechanism of action of 2-(4-Propylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA replication and transcription. This property makes it useful in the development of anticancer agents . Additionally, the acyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules .

Comparison with Similar Compounds

The structural and functional analogs of 2-(4-propylphenyl)quinoline-4-carbonyl chloride are compared based on substituent effects, synthetic routes, physicochemical properties, and biological activity (where available).

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chlorophenyl (Cl) and trifluoromethyl (CF₃) substituents enhance HDAC inhibitory activity (e.g., D7: IC₅₀ = 0.09 μM) compared to electron-donating groups (e.g., methoxy) .

- Steric Effects : Bulkier substituents like biphenyl (D28) reduce synthetic yields (56.9%) compared to smaller groups (e.g., propylphenyl: ~35–50% yields in analogous syntheses) .

- Solubility : Propylphenyl and propoxyphenyl derivatives exhibit lower aqueous solubility due to hydrophobic alkyl chains, whereas methoxy and chloride substituents improve solubility in polar solvents .

Key Observations :

- Acyl Chloride Formation : Thionyl chloride (SOCl₂) is universally employed for converting carboxylic acids to acyl chlorides, with yields dependent on reaction time and purity of starting materials .

- Cross-Coupling Reactions : Pd-catalyzed methods (e.g., Suzuki coupling) enable precise introduction of aryl groups but require stringent anhydrous conditions .

Key Observations :

- Chlorophenyl and Trifluoromethyl Derivatives : Exhibit superior HDAC inhibition (IC₅₀ < 0.2 μM) and antiproliferative activity (IC₅₀ < 2 μM), likely due to enhanced electron-withdrawing effects and enzyme binding .

- Methoxy and Alkyl Derivatives : Show moderate-to-weak activity, suggesting that electron-donating groups reduce target affinity .

Biological Activity

2-(4-Propylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring a propylphenyl substituent and a carbonyl chloride group, may contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 323.78 g/mol. The compound's structure is characterized by:

- Quinoline backbone : A fused bicyclic structure comprising a benzene and a pyridine ring.

- Propylphenyl group : Enhances lipophilicity and potential interactions with biological membranes.

- Carbonyl chloride functional group : Imparts reactivity, enabling further derivatization.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1 summarizes the antibacterial activity of related quinoline derivatives:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | Chlorine substitution at 6-position | Antimicrobial properties |

| 6-Bromo-2-(4-propylphenyl)quinoline-4-carboxylic acid | Bromine substitution at 6-position | Potential anticancer activity |

| 6-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid | Methyl group at 6-position | Antimicrobial properties |

The compound's mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, although specific pathways require further elucidation .

Anticancer Activity

Quinoline derivatives have also been studied for their anticancer properties. Research indicates that this compound can inhibit cancer cell proliferation in various cancer lines. Studies have reported IC values indicating cytotoxic effects on:

- Hepatocellular carcinoma (HepG2)

- Renal adenocarcinoma (769-P)

These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .

The biological activity of this compound is likely due to its ability to intercalate with DNA, thereby inhibiting replication and transcription processes. Additionally, the carbonyl chloride group may react with nucleophiles in biological systems, leading to modifications in proteins and nucleic acids that disrupt normal cellular functions.

Case Studies

- Antimicrobial Study : A study evaluated the antibacterial efficacy of several quinoline derivatives, including the target compound, using the agar diffusion method against common pathogens. The results indicated that structural modifications significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

- Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that derivatives of quinoline, including those similar to this compound, exhibited potent antiproliferative effects. The most active compounds were found to have low IC values against HepG2 and other cancer lines, suggesting a promising therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Propylphenyl)quinoline-4-carbonyl chloride, and how can purity be optimized?

The compound can be synthesized via refluxing the corresponding quinoline-4-carboxylic acid derivative with thionyl chloride (SOCl₂). For example, thionyl chloride (30 mmol) is added to the carboxylic acid (10 mmol) and heated under reflux for 3 hours. Post-reaction, the mixture is evaporated under reduced pressure, and the crude product is used directly without purification . To optimize purity, crystallization in solvents like ethyl acetate (EtOAc) is recommended, as demonstrated for structurally similar quinoline derivatives (e.g., yielding white solids with >95% purity via HRMS and NMR validation) .

Q. How can researchers confirm the structural integrity of this compound?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks for the quinoline core (δ ~8.19 ppm for H-5), propylphenyl substituents (δ ~1.3–2.7 ppm for alkyl protons), and carbonyl chloride (δ ~170–175 ppm in ¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H⁺] values with calculated masses (e.g., ±0.0008 Da tolerance) .

- Melting Point Analysis : Compare observed values with literature data for analogous compounds (e.g., 62–64°C for 4-chloro-2-phenylquinoline derivatives) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound, such as HDAC inhibition or cytotoxicity?

- HDAC Inhibition Assays : Use HeLa cell nuclear extracts or recombinant HDAC enzymes incubated with the compound (30 min, 37°C). Terminate reactions with trypsin/TSA-containing buffer, and measure fluorescence intensity (ex/em: 355/460 nm). Calculate IC₅₀ values using GraphPad Prism .

- Cytotoxicity Testing : Perform CCK-8 assays on cancer cell lines (e.g., HepG2, HCT116). Treat cells with a concentration range (e.g., 0–100 μM) for 48–72 hours, then measure absorbance at 450 nm. Note variability in activity; for example, related compounds show IC₅₀ ranges of 43.7–52.6 μg/mL in HepG2 cells .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across cell lines) be analyzed?

- Statistical Validation : Use triplicate experiments and ANOVA to assess significance.

- Mechanistic Profiling : Compare results with structurally similar compounds (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify structure-activity relationships (SAR). For instance, electron-withdrawing groups (e.g., -CF₃) may enhance HDAC inhibition but reduce solubility, affecting cytotoxicity .

- Solubility/Permeability Checks : Use HPLC or LC-MS to verify compound stability in assay buffers, as degradation could skew results .

Q. What strategies are recommended for handling and storing this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acyl chloride group.

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid moisture. For spills, neutralize with dry sand or sodium bicarbonate .

- Stability Testing : Monitor via TLC or NMR over time; related quinoline-carbonyl chlorides show decomposition >48 hours at room temperature in humid conditions .

Methodological Considerations

Q. How can researchers address low yields in the synthesis of quinoline-4-carbonyl chloride derivatives?

- Optimize Reaction Conditions : Increase SOCl₂ stoichiometry (e.g., 3–4 equivalents) or extend reflux time (up to 6 hours) for incomplete conversions .

- Purification Techniques : Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediates, followed by recrystallization for final products .

Q. What analytical methods are critical for detecting impurities in this compound?

- HPLC-PDA : Monitor at 254 nm with a C18 column (acetonitrile/water mobile phase) to separate unreacted starting materials or byproducts.

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental NMR data be resolved?

- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p) basis set).

- Solvent Effects : Account for DMSO-d6 or CDCl₃ solvent interactions, which may shift proton signals by 0.1–0.3 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.